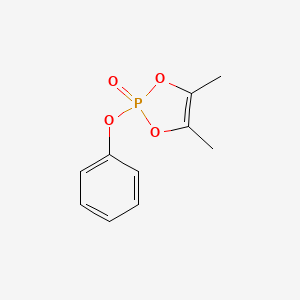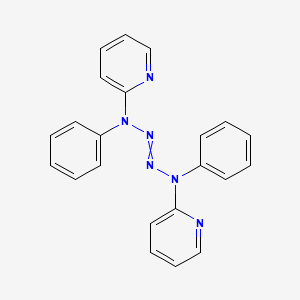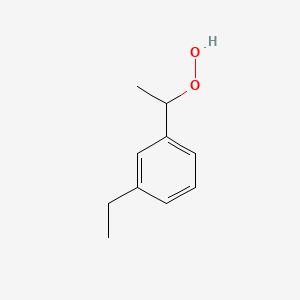
1-(3-Ethylphenyl)ethane-1-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethylphenyl)ethane-1-peroxol is an organic compound characterized by the presence of a peroxol group attached to an ethylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethylphenyl)ethane-1-peroxol typically involves the reaction of 3-ethylphenyl ethane with hydrogen peroxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes where 3-ethylphenyl ethane is treated with hydrogen peroxide in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Ethylphenyl)ethane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be further oxidized to form more complex peroxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form 1-(3-Ethylphenyl)ethane by breaking the peroxol bond.
Substitution: The ethyl group or the peroxol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents in the presence of catalysts like sulfuric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed:
Oxidation: Formation of higher peroxides or oxygenated derivatives.
Reduction: Formation of 1-(3-Ethylphenyl)ethane.
Substitution: Formation of substituted ethylphenyl derivatives.
Applications De Recherche Scientifique
1-(3-Ethylphenyl)ethane-1-peroxol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Ethylphenyl)ethane-1-peroxol involves the interaction of the peroxol group with various molecular targets. The peroxol group can generate reactive oxygen species (ROS) that can interact with cellular components, leading to oxidative stress and potential biological effects. The specific pathways and molecular targets depend on the context of its application and the conditions under which it is used.
Comparaison Avec Des Composés Similaires
- 1-(3-Benzoylphenyl)ethane-1-peroxol
- 3-Acetylbenzophenone
- 3-Ethylbenzophenone
Comparison: 1-(3-Ethylphenyl)ethane-1-peroxol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to similar compounds
Propriétés
Numéro CAS |
54264-94-7 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-ethyl-3-(1-hydroperoxyethyl)benzene |
InChI |
InChI=1S/C10H14O2/c1-3-9-5-4-6-10(7-9)8(2)12-11/h4-8,11H,3H2,1-2H3 |
Clé InChI |
TUHAKCDQBOUVED-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)C(C)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


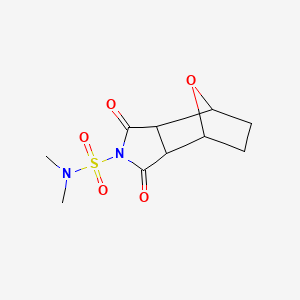
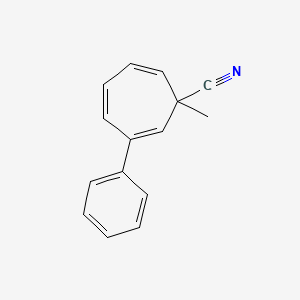
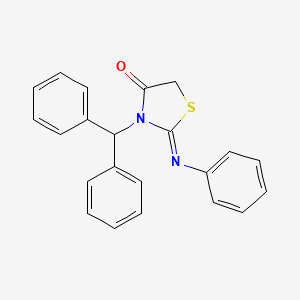
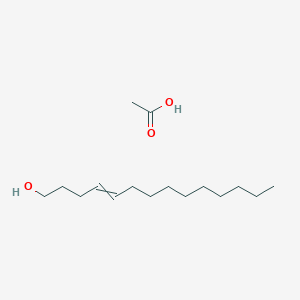
sulfanium bromide](/img/structure/B14632837.png)
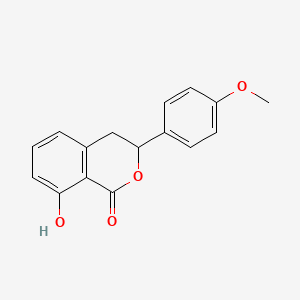

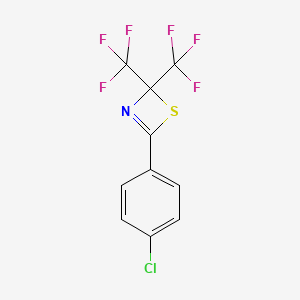
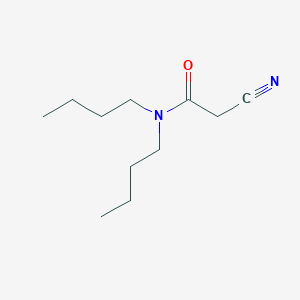

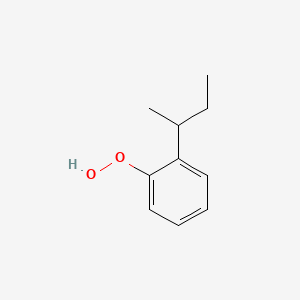
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)
